Isomer-Specific Physicochemical Advantage: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Core Scaffolds
A systematic matched-pair analysis of the AstraZeneca compound collection demonstrated that the 1,3,4-oxadiazole isomer consistently exhibits approximately one order of magnitude lower lipophilicity (log D) compared to its 1,2,4-oxadiazole matched pairs, along with superior metabolic stability and reduced hERG inhibition liability [1]. The (5-cyclopropyl-1,3,4-oxadiazol-2-yl)methanamine scaffold directly inherits this isomer-specific advantage profile.
| Evidence Dimension | Lipophilicity (log D) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole isomer: approximately one order of magnitude lower than 1,2,4 counterpart |
| Comparator Or Baseline | 1,2,4-oxadiazole isomer (matched pairs) |
| Quantified Difference | ~10-fold lower log D (order of magnitude) |
| Conditions | Systematic comparison across AstraZeneca compound collection matched pairs |
Why This Matters
Lower lipophilicity correlates with reduced off-target promiscuity and improved developability, making 1,3,4-oxadiazole building blocks preferable for lead optimization campaigns.
- [1] Boström J, Hogner A, Llinàs A, Wellner E, Plowright AT. Oxadiazoles in medicinal chemistry. J Med Chem. 2012;55(5):1817-1830. View Source
